4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Historical Development of 1,2,3-Triazole Scaffolds
The 1,2,3-triazole ring, first synthesized in 1910 by Otto Dimroth and Gustav Fester via the reaction of hydrazoic acid with acetylene, marked a pivotal moment in heterocyclic chemistry. Early synthetic routes relied on thermal conditions, but the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized access to regioselective 1,4-disubstituted triazoles. This "click chemistry" paradigm enabled rapid diversification of triazole derivatives, facilitating their integration into drug discovery pipelines. Over time, researchers recognized the triazole’s aromaticity, metabolic stability, and capacity for hydrogen bonding, positioning it as a versatile scaffold for pharmacophore design.
Significance of 1,2,3-Triazole-4,5-dicarboxylates as Pharmacophores
1,2,3-Triazole-4,5-dicarboxylates, such as the subject compound, exhibit enhanced hydrogen-bonding capabilities due to their dual ester functionalities. These groups act as bioisosteres for carboxylic acids, improving membrane permeability while retaining interactions with enzymatic active sites. For example, the dicarboxylate motif in cefatrizine contributes to its β-lactamase resistance by forming stabilizing interactions with bacterial transpeptidases. In the case of 4,5-diethyl esters, the ethyl groups further modulate lipophilicity, optimizing pharmacokinetic properties such as oral bioavailability.
Carbamoyl-Substituted 1,2,3-Triazoles: Emerging Research Trends
The incorporation of carbamoyl groups at the N-1 position, as seen in the target compound, represents a strategic advancement in triazole functionalization. Carbamoyl moieties serve dual roles: (1) they act as hydrogen bond donors/acceptors, enhancing target binding specificity, and (2) their electron-withdrawing nature stabilizes the triazole ring against metabolic degradation. Recent studies highlight carbamoyl-triazole hybrids as potent kinase inhibitors, with the carbamoyl group anchoring interactions in ATP-binding pockets. For instance, derivatives bearing aryl-carbamoyl substituents have demonstrated sub-micromolar IC50 values against tyrosine kinases implicated in cancer progression.
Rationale for N-1 Substitution Patterns in Triazole Chemistry
N-1 substitution in 1,2,3-triazoles critically influences molecular conformation and target engagement. The propyl linker in 4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate extends the carbamoyl group away from the triazole plane, minimizing steric clashes with adjacent dicarboxylate esters. This spatial arrangement permits simultaneous interactions with hydrophobic pockets (via the 5-chloro-2-methylphenyl group) and polar residues (via the carbamoyl and carboxylate groups). Computational modeling suggests that such substitutions improve binding entropy by reducing conformational flexibility.
Table 1: Structural Features and Functional Roles in 1,2,3-Triazole-4,5-dicarboxylates
| Structural Element | Functional Role | Example in Target Compound |
|---|---|---|
| 1,2,3-Triazole core | Aromatic stabilization, hydrogen-bond acceptor | Central heterocycle |
| 4,5-Dicarboxylate esters | Bioisosteric replacement for carboxylic acids; modulates solubility | Diethyl esters at positions 4 and 5 |
| N-1 Carbamoyl substitution | Enhances binding specificity via H-bonding; improves metabolic stability | 1-[(5-Chloro-2-methylphenyl)carbamoyl] |
| Propyl linker | Reduces steric hindrance; optimizes spatial orientation for target interactions | CH2CH2CH2 between triazole and carbamoyl |
Properties
IUPAC Name |
diethyl 1-[1-(5-chloro-2-methylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O5/c1-5-14(17(25)21-13-10-12(20)9-8-11(13)4)24-16(19(27)29-7-3)15(22-23-24)18(26)28-6-2/h8-10,14H,5-7H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBYVUAUTHMSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the diethyl and carbamoylpropyl groups. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the esterification of the carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazole ring and carbamoyl group are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related triazole derivatives are summarized below:
Table 1: Structural and Functional Comparison of Triazole Dicarboxylate Derivatives
Structural Variations and Physicochemical Properties
- Diethyl vs. Dimethyl Esters: Diethyl esters (as in the target compound) generally exhibit higher hydrophobicity than dimethyl analogs, affecting solubility and metabolic stability . Halogenated Derivatives: The iodo-substituted analog () demonstrates how halogen atoms influence crystal packing via halogen bonds, which could stabilize the target compound’s solid-state structure.
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
- The diethyl ester groups in the target compound would produce distinct quartets (δ ~4.2–4.4 ppm, J = 7 Hz) and triplets (δ ~1.2–1.4 ppm) in ¹H-NMR, consistent with related diethyl triazole dicarboxylates .
- The 5-chloro-2-methylphenyl group would display aromatic protons as a multiplet (δ ~6.8–7.3 ppm) and a singlet for the methyl group (δ ~2.5 ppm) .
Biological Activity
The compound 4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including antitumor effects, neuroprotective properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring system with two ethyl groups and a carbamoyl substituent attached to a phenyl moiety. Its structure is crucial for its interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- A related compound displayed an IC50 value of 6.06 μM against H460 lung cancer cells, indicating potent antitumor activity .
- Mechanistic studies revealed that these compounds induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells, leading to cell death through pathways involving LC3 and γ-H2AX expression .
Neuroprotective Effects
Triazole derivatives have also been investigated for their neuroprotective properties . For example:
- Compounds exhibiting similar structural motifs have demonstrated the ability to cross the blood-brain barrier and showed neuroprotective activity by inhibiting neuroinflammation and oxidative stress .
- One study reported that a triazole derivative could significantly reduce nitric oxide (NO) production in neuronal models, suggesting its potential use in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many triazoles act as inhibitors of enzymes involved in cancer progression or neurodegeneration. For example, some derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
- Regulation of Signaling Pathways: The ability to modulate pathways such as NF-κB signaling has been noted in studies involving similar compounds. This modulation can lead to decreased inflammation and improved neuronal survival .
Case Study 1: Antitumor Efficacy
In a controlled experiment using H460 cells treated with a triazole derivative similar to the compound under review:
| Treatment | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A (triazole) | 6.06 | Induces apoptosis |
| Control (DMSO) | N/A | No effect |
Case Study 2: Neuroprotection in AD Models
Another study evaluated the neuroprotective effects of a related triazole derivative in scopolamine-induced Alzheimer’s model mice:
| Treatment | Learning & Memory Improvement (%) | Mechanism |
|---|---|---|
| Compound B (triazole) | 75% | Reduces NO production |
| Control (saline) | 10% | No improvement |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cycloaddition, carbamoylation, and esterification. A typical approach involves:
Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Carbamoylation of the propyl side chain using 5-chloro-2-methylphenyl isocyanate under inert conditions (e.g., THF, 0–5°C) to avoid side reactions .
Diethyl esterification of the carboxyl groups using ethanol as a solvent and catalytic sulfuric acid .
- Key Variables : Temperature control during carbamoylation is critical to prevent decomposition. Solvent polarity (e.g., DMF vs. ethanol) affects reaction rates and purity. Yields typically range from 45–65% .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding). For example, triclinic systems (space group P1) with unit cell parameters similar to related triazoles (e.g., a = 8.05 Å, b = 9.69 Å) .
- Spectroscopy :
- NMR : Use H and C NMR to verify substituent positions (e.g., methylphenyl carbamoyl protons at δ 2.3–2.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and triazole ring vibrations (1450–1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H] ~490–510 Da) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize reaction pathways or predict biological activity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) with B3LYP/6-31G(d) basis sets to model transition states and energy barriers for carbamoylation and esterification steps. Compare with experimental yields to validate .
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) via molecular docking (AutoDock Vina). The carbamoyl and triazole moieties show potential for hydrogen bonding with active sites .
- Electronic Properties : Calculate HOMO-LUMO gaps (~4–5 eV) to assess redox stability and reactivity .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low bioactivity)?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, incomplete carbamoylation may leave unreacted isocyanate, detectable at m/z ~150–170 .
- Bioactivity Discrepancies :
- Structural Analogues : Compare with derivatives (e.g., methyl vs. ethyl esters) to isolate pharmacophoric groups .
- Solubility Testing : Poor aqueous solubility (logP ~3.5–4.0) may limit bioavailability. Use co-solvents (e.g., DMSO/PBS) for in vitro assays .
- Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, controlled humidity) to minimize variability .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer :
- Nanofiltration : Use polyamide membranes (MWCO ~300–500 Da) to separate unreacted intermediates (e.g., triazole precursors) from the final product .
- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity. Monitor via differential scanning calorimetry (DSC) for melting point consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
